Uridine, 2',3'-dideoxy-2'-(4-morpholinyl)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
119753-66-1 |
|---|---|
Molecular Formula |
C13H19N3O5 |
Molecular Weight |
297.31 g/mol |
IUPAC Name |
1-[(2R,3R,5S)-5-(hydroxymethyl)-3-morpholin-4-yloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H19N3O5/c17-8-9-7-10(15-3-5-20-6-4-15)12(21-9)16-2-1-11(18)14-13(16)19/h1-2,9-10,12,17H,3-8H2,(H,14,18,19)/t9-,10+,12+/m0/s1 |
InChI Key |
WPXRFWZBGOPLDP-HOSYDEDBSA-N |
Isomeric SMILES |
C1COCCN1[C@@H]2C[C@H](O[C@H]2N3C=CC(=O)NC3=O)CO |
Canonical SMILES |
C1COCCN1C2CC(OC2N3C=CC(=O)NC3=O)CO |
Origin of Product |
United States |
Synthetic Methodologies for Uridine, 2 ,3 Dideoxy 2 4 Morpholinyl and Its Derivatives
Strategies for 2',3'-Dideoxy Modification
The removal of the hydroxyl groups at the 2' and 3' positions of the ribose sugar is a key step in the synthesis of many antiviral nucleoside analogs. One common strategy involves the olefination of a carbonodithioate intermediate. This reaction can be achieved using reagents like nBu3SnH and AIBN in toluene (B28343) at elevated temperatures. nih.gov Subsequent hydrogenation of the resulting 2',3'-double bond, often catalyzed by palladium on carbon (Pd-C) in methanol, yields the desired 2',3'-dideoxy derivative. nih.gov
Another approach involves the conversion of a starting uridine (B1682114) derivative into a 2,2'-anhydro intermediate. nih.gov This intermediate can then be subjected to a reduction at the 3'-position, for example, through imidazolylthiocarbonylation followed by treatment with Bu3SnH. nih.gov This process sets the stage for further modifications at the 2'-position. The synthesis of various 2',3'-dideoxyuridine (B1630288) analogs has been explored for their potential biological activities. acs.orgnih.govacs.org
Chemical Approaches for Incorporating the 4-Morpholinyl Moiety at the 2'-Position
The introduction of a morpholine (B109124) ring at the 2'-position of a nucleoside is a critical modification that can significantly alter its biological properties. A common method to achieve this is through the oxidative cleavage of the vicinal diol (2',3'-hydroxyl groups) of a uridine derivative. nih.gov This is typically done using sodium periodate (B1199274) (NaIO4), which breaks the bond between the 2' and 3' carbons to form a dialdehyde (B1249045). mdpi.comnih.gov
Following the formation of the dialdehyde, a reductive amination process is employed. nih.gov This involves reacting the dialdehyde with morpholine in the presence of a reducing agent, such as a pyridine-borane complex, to form the morpholino-nucleoside. mdpi.comresearchgate.net This transformation constructs the morpholine ring, incorporating the nitrogen atom into the sugar-like backbone. nih.gov
Regioselective Synthesis of Uridine Derivatives
Achieving regioselectivity, the control of reaction at a specific position, is paramount in the synthesis of complex molecules like uridine derivatives. For instance, direct acylation of uridine can be achieved with regioselectivity. nih.gov The use of protecting groups is a fundamental strategy to ensure that reactions occur at the desired location.
In the context of modifying the sugar moiety, the inherent reactivity of the different hydroxyl groups can be exploited. For example, the 5'-hydroxyl group is generally the most reactive primary alcohol, allowing for selective protection. The secondary hydroxyls at the 2' and 3' positions can then be addressed. The choice of reagents and reaction conditions is critical to direct modifications to the intended position, such as the 2'-position for the introduction of the morpholinyl group. nih.govnih.govacs.orgacs.org
Synthetic Pathways for Related Morpholino Nucleoside Analogs
One versatile approach begins with an enantiopure glycidol, which is used to construct a key 6-hydroxymethyl-morpholine acetal (B89532) precursor. rsc.orgrsc.org This precursor can then be condensed with various nucleobases under Lewis acid-catalyzed conditions to generate a diverse range of optically pure morpholino monomers. rsc.orgrsc.org Furthermore, click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been employed to create triazole-linked morpholino oligonucleotides, expanding the chemical space of these analogs. nih.gov The synthesis of morpholino-based peptide oligomers has also been explored. nih.gov
Protecting Group Strategies in Uridine Derivative Synthesis
Protecting groups are essential tools in the multistep synthesis of uridine derivatives, preventing unwanted side reactions at sensitive functional groups. organic-chemistry.org For the uridine ureido nitrogen, the benzyloxymethyl (BOM) group has been widely used, but its removal under hydrogenation conditions can lead to unpredictable results. nih.gov
A more robust alternative is the (4,4'-bisfluorophenyl)methoxymethyl (BFPM) group, which shows excellent stability under various chemical transformations, including acidic and hydrogenation conditions, but can be selectively cleaved with 2% trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH2Cl2). nih.gov For the hydroxyl groups of the ribose sugar, various protecting groups are employed. Cyclic ketals, such as isopropylidene, can protect the 2' and 3' hydroxyls simultaneously. nih.gov Silyl ethers, like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS), are also commonly used for this purpose. nih.gov The choice of protecting group can significantly influence the diastereoselectivity of subsequent reactions. nih.gov The strategic use of different protecting groups with orthogonal deprotection conditions allows for the selective modification of multiple functional groups within the same molecule. organic-chemistry.org
Biological Activity and Molecular Mechanisms of Uridine, 2 ,3 Dideoxy 2 4 Morpholinyl
General Principles of Nucleoside Analog Antiviral Activity
Nucleoside analogs are a cornerstone of antiviral therapy. These molecules are synthetic compounds that mimic naturally occurring nucleosides, the building blocks of nucleic acids (DNA and RNA). Their therapeutic effect stems from their ability to be recognized and processed by viral enzymes, leading to the disruption of the viral replication cycle. For a nucleoside analog to be effective, it must typically be converted within the host cell into its active triphosphate form. This process is usually initiated by viral or cellular kinases.
Mechanisms of Interference with Viral Nucleic Acid Synthesis
The primary mechanism by which nucleoside analogs exert their antiviral activity is by interfering with the synthesis of viral nucleic acids. Once converted to their triphosphate form, these analogs act as fraudulent substrates for viral polymerases (enzymes that synthesize DNA or RNA).
The viral polymerase may incorporate the analog into the growing nucleic acid chain instead of the natural nucleoside. This incorporation can disrupt the replication process in several ways:
The presence of the analog can distort the structure of the nucleic acid, impeding the polymerase from continuing its function.
The modified sugar moiety, such as the 2',3'-dideoxy structure, is critical to this interference.
Inhibition of Viral Enzymes (e.g., Reverse Transcriptase)
Nucleoside analog triphosphates are often potent competitive inhibitors of viral enzymes, particularly reverse transcriptases found in retroviruses like HIV. Reverse transcriptase is the enzyme responsible for converting the viral RNA genome into DNA, a crucial step for integration into the host cell's genome.
The analog triphosphate competes with the natural deoxynucleotide triphosphate for the active site of the reverse transcriptase. The binding of the analog to the enzyme can be much stronger than that of the natural substrate, effectively blocking the enzyme's function and halting DNA synthesis. The effectiveness of this inhibition is a key determinant of the analog's antiviral potency.
Role in Nucleic Acid Chain Termination
A critical feature of many nucleoside analogs, including 2',3'-dideoxy derivatives, is the absence of a 3'-hydroxyl (-OH) group on the sugar ring. This group is essential for the formation of the phosphodiester bond that links one nucleotide to the next in a growing nucleic acid chain.
When a viral polymerase incorporates a 2',3'-dideoxy-nucleoside analog into the viral DNA, the lack of a 3'-OH group makes it impossible to add the next nucleotide. This results in the immediate and irreversible cessation of nucleic acid chain elongation, a process known as chain termination. This premature termination leads to incomplete and non-functional viral genomes, thereby preventing the production of new infectious virus particles.
| Antiviral Mechanism | Description | Relevant Class Feature |
| Competitive Inhibition | The triphosphate form of the nucleoside analog competes with natural nucleotides for the active site of viral polymerases like reverse transcriptase. | Structural similarity to natural nucleosides. |
| Incorporation into Viral DNA/RNA | Viral polymerases mistakenly incorporate the analog into the growing nucleic acid chain. | Recognition by viral enzymes. |
| Chain Termination | The absence of a 3'-hydroxyl group on the analog prevents further extension of the nucleic acid chain after its incorporation. | Modification of the sugar moiety (e.g., 2',3'-dideoxy). |
General Principles of Nucleoside Analog Anticancer Activity
Similar to their antiviral action, nucleoside analogs can also function as anticancer agents. Their utility in oncology is based on the principle that cancer cells often exhibit a higher rate of proliferation and, consequently, a greater demand for DNA synthesis compared to normal cells. This makes them more susceptible to drugs that interfere with this process.
Mechanisms of Interference with Cellular Nucleic Acid Synthesis
Nucleoside analogs disrupt the synthesis of DNA in rapidly dividing cancer cells. After being converted to their active triphosphate forms, they can act in two primary ways:
Inhibition of Key Enzymes: The analog triphosphates can inhibit cellular DNA polymerases, the enzymes responsible for replicating the cell's genetic material before cell division. They can also inhibit other enzymes crucial for nucleotide metabolism, such as ribonucleotide reductase, which supplies the building blocks for DNA synthesis.
Incorporation and Chain Termination: When incorporated into the DNA of a cancer cell, the analog can lead to chain termination if it lacks a 3'-OH group, mirroring the antiviral mechanism. This results in fragmented DNA, which can trigger cell cycle arrest and cell death.
Induction of Apoptosis Pathways
The DNA damage and metabolic stress caused by nucleoside analogs can trigger programmed cell death, or apoptosis. When a cell's DNA is irreparably damaged, internal signaling pathways are activated to initiate a self-destruction sequence.
The presence of nucleoside analogs incorporated into DNA or the inhibition of DNA replication can be recognized by the cell's DNA damage response system. This system can halt the cell cycle to allow for repair. If the damage is too extensive, the cell is directed towards apoptosis. This is a critical mechanism for eliminating cancer cells and preventing the propagation of damaged genetic material. Studies on related compounds have shown that they can induce apoptosis in various cancer cell lines.
| Anticancer Mechanism | Description | Cellular Consequence |
| Inhibition of DNA Synthesis | The analog triphosphate inhibits cellular DNA polymerases and other enzymes vital for DNA replication. | Halts the proliferation of cancer cells. |
| DNA Fragmentation | Incorporation of the analog into cellular DNA leads to the formation of incomplete DNA strands. | Triggers cell cycle arrest. |
| Induction of Apoptosis | The accumulation of DNA damage and cellular stress activates pathways leading to programmed cell death. | Elimination of malignant cells. |
Impact on Cellular Proliferation
No information is available regarding the impact of Uridine (B1682114), 2',3'-dideoxy-2'-(4-morpholinyl)- on cellular proliferation.
Specific Aspects of Antiviral Activity Research
In Vitro Studies Against RNA Viruses
No data from in vitro studies of Uridine, 2',3'-dideoxy-2'-(4-morpholinyl)- against RNA viruses have been published.
In Vitro Studies Against DNA Viruses
No data from in vitro studies of Uridine, 2',3'-dideoxy-2'-(4-morpholinyl)- against DNA viruses have been published.
Mechanisms of Action in Human Immunodeficiency Virus (HIV) Replication
The mechanism of action for Uridine, 2',3'-dideoxy-2'-(4-morpholinyl)- in the context of HIV replication is unknown, as no research on this topic is publicly available.
Mechanisms of Action in Hepatitis B Virus (HBV) Replication
The mechanism of action for Uridine, 2',3'-dideoxy-2'-(4-morpholinyl)- in the context of HBV replication is unknown, as no research on this topic is publicly available.
Specific Aspects of Anticancer Activity Research
There is no available research detailing any anticancer properties or related mechanisms for Uridine, 2',3'-dideoxy-2'-(4-morpholinyl)-.
Evaluation of Cytotoxic Activity in Various Cancer Cell Lines
Scientific literature lacks specific data regarding the cytotoxic activity of Uridine, 2',3'-dideoxy-2'-(4-morpholinyl)- across various cancer cell lines. While studies on other uridine derivatives have demonstrated cytotoxic properties, direct evaluation of this specific morpholinyl-substituted compound is not documented in the available research. For instance, synthetic uridine derivatives with lipophilic substituents have shown cytotoxic activities in several tumor cell lines. nih.gov Similarly, other nucleoside analogs, such as 2',3'-dideoxycytidine (ddC), have exhibited inhibitory effects on the proliferation of cancer cells like B16 melanoma cells. nih.gov However, without direct experimental evidence, the cytotoxic potential of Uridine, 2',3'-dideoxy-2'-(4-morpholinyl)- remains uncharacterized.
Identification of Molecular Targets in Neoplastic Processes
There is no available research identifying the specific molecular targets of Uridine, 2',3'-dideoxy-2'-(4-morpholinyl)- in neoplastic processes. The mechanism of action for many nucleoside analogs involves interaction with key cellular enzymes involved in nucleotide metabolism and DNA synthesis. For example, some nucleoside analogs target enzymes like uridine-cytidine kinase 2 (UCK2), which is overexpressed in many cancers and plays a role in the phosphorylation of uridine and cytidine. nih.gov Others, like the analog 2',3'-dideoxycytidine, can act as chain terminators after being incorporated into DNA, a process favored in cells with high levels of DNA polymerase beta (Pol β), an enzyme often overexpressed in tumors. nih.gov However, the specific enzymes or pathways targeted by Uridine, 2',3'-dideoxy-2'-(4-morpholinyl)- have not been determined.
Modulation of Gene Expression and Cellular Pathways (e.g., DUX4)
Currently, there is no scientific evidence to suggest that Uridine, 2',3'-dideoxy-2'-(4-morpholinyl)- modulates the expression of the DUX4 gene or its associated cellular pathways. The aberrant expression of the double homeobox 4 (DUX4) transcription factor is linked to facioscapulohumeral muscular dystrophy (FSHD) and has been associated with several cancers. mdpi.com Research into therapies for DUX4-related pathologies has focused on antisense oligonucleotides, such as phosphorodiamidate morpholino oligonucleotides, designed to suppress DUX4 expression. nih.gov These morpholino-based strategies directly target the DUX4 transcript. nih.gov While the subject compound contains a morpholine (B109124) group, its potential role in modulating DUX4 or any other gene expression pathways has not been investigated or reported in the scientific literature.
Structure Activity Relationship Sar Studies and Rational Design of Uridine, 2 ,3 Dideoxy 2 4 Morpholinyl Analogs
Influence of 2',3'-Dideoxy Configuration on Biological Interactions
The 2',3'-dideoxy configuration is a critical structural motif in many nucleoside analogs with antiviral activity. nih.gov The absence of the 3'-hydroxyl group on the ribose sugar is fundamental to their primary mechanism of action, which often involves the termination of DNA or RNA chain elongation. nih.gov Once phosphorylated to their active triphosphate form within a cell, these analogs can be incorporated into a growing nucleic acid chain by viral polymerases. nih.gov However, because they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, the chain elongation process is halted. nih.gov
This mechanism was famously elucidated in the context of DNA sequencing by Sanger and colleagues and is the basis for the activity of many antiviral drugs. nih.gov The 2',3'-dideoxy nature of the sugar moiety is a key determinant for the interaction with viral reverse transcriptases and polymerases, often showing a higher affinity for these viral enzymes compared to host cell DNA polymerases, which contributes to their selective antiviral effect. nih.gov
Significance of the 4-Morpholinyl Substitution at the 2'-Position
The introduction of a bulky and polar 4-morpholinyl group at the 2'-position of the dideoxyuridine scaffold represents a significant structural modification. While direct structure-activity relationship data for "Uridine, 2',3'-dideoxy-2'-(4-morpholinyl)-" is not extensively detailed in the provided context, we can infer the potential impact of such a substitution based on general principles of nucleoside analog design.
Substitutions at the 2'-position of the ribose moiety can influence several factors:
Conformational Preference: The sugar pucker (the three-dimensional shape of the furanose ring) is a critical determinant of how a nucleoside analog fits into the active site of an enzyme. A bulky substituent like a morpholinyl group would be expected to significantly influence the preferred sugar conformation, which in turn affects its interaction with target enzymes.
Binding Affinity and Selectivity: The morpholinyl group can engage in specific hydrogen bonding or van der Waals interactions within the enzyme's active site. These interactions can either enhance or diminish the binding affinity of the analog for the target enzyme compared to the natural substrate. Furthermore, differences in the active site architecture between viral and host cell enzymes could be exploited by such a substitution to achieve greater selectivity.
Metabolic Stability: Modifications to the sugar ring can also affect the metabolic stability of the nucleoside analog, potentially making it more resistant to degradation by cellular enzymes.
Studies on other 2'-substituted uridine (B1682114) analogs have shown that modifications at this position can lead to differential activity at various receptors, suggesting that the 2'-position is a key site for modulating biological effects. nih.gov
Effects of Modifications on the Uridine Base Moiety (e.g., 5-methyl)
Modifications to the uracil (B121893) base of uridine analogs can have profound effects on their biological activity. The 5-position of the uracil ring is a common site for modification, with the introduction of a methyl group (to form thymidine) being a prime natural example.
In the context of nucleoside analogs, 5-methyl substitution (transforming a uridine analog into a thymidine (B127349) analog) can:
Alter Target Specificity: The presence of the 5-methyl group is a key recognition element for certain enzymes. For instance, thymidine kinase specifically phosphorylates thymidine and its analogs. nih.gov
Influence Base Pairing: While not directly participating in the Watson-Crick hydrogen bonds, the 5-methyl group can influence the electronic properties of the base and its pairing fidelity. nih.gov
Other modifications at the 5-position of uridine, such as the introduction of halo- or other alkyl groups, have been shown to modulate the potency and selectivity of these analogs for different receptors. nih.gov For example, such substitutions in UTP analogs resulted in molecules that were significantly more potent at the P2Y2 receptor compared to the P2Y4 receptor. nih.gov
| Modification | Effect on Biological Activity | Reference |
|---|---|---|
| 5-methyl substitution | Can alter enzyme specificity (e.g., for thymidine kinase) and increase hydrophobicity. | nih.govnih.gov |
| 5-halo or 5-alkyl substitution | Can modulate potency and selectivity for different receptors. | nih.gov |
Stereochemical Considerations in Nucleoside Analog Activity
Stereochemistry is a critical factor in the biological activity of nucleoside analogs. The spatial arrangement of atoms, particularly at the chiral centers of the ribose sugar, dictates how the molecule interacts with its biological target. nih.gov Natural nucleosides exist as β-D-enantiomers, and enzymes involved in nucleic acid metabolism are highly specific for this configuration. google.com
The unnatural L-enantiomers of many nucleoside analogs are often found to be inactive or significantly less active than their corresponding D-enantiomers. google.com However, there are notable exceptions where the L-enantiomer exhibits potent and selective biological activity. This highlights that the stereochemistry of the sugar moiety is a key determinant of biological function and that exploring non-natural stereoisomers can be a fruitful strategy in drug design.
The configuration at the anomeric carbon (C1') determines whether a nucleoside is an α- or β-anomer. nih.gov These differences in stereochemistry lead to distinct three-dimensional structures, which in turn result in different biological properties. nih.gov
Rational Design Principles for Enhanced Biochemical Selectivity
Several principles guide this process:
Exploiting Enzyme Structural Differences: Detailed knowledge of the three-dimensional structures of both the target and off-target enzymes allows for the design of analogs that fit preferentially into the active site of the target enzyme. nih.gov
Allosteric Inhibition: Instead of targeting the highly conserved active site, inhibitors can be designed to bind to less conserved allosteric sites on the enzyme. nih.gov This can lead to greater selectivity.
Prodrug Strategies: To overcome issues with cellular uptake or to target specific tissues, nucleoside analogs can be modified into prodrugs. These are inactive derivatives that are converted to the active form within the cell. nih.gov
Kinetic Tuning: The design of molecules can be guided by the kinetics of their interaction with the target, aiming for a balance between binding affinity and reaction rates to achieve selectivity. rsc.org
By systematically modifying the nucleobase, the sugar moiety, and the phosphate (B84403) chain (in the case of nucleotide analogs), researchers can fine-tune the pharmacological properties of these compounds. rsc.orgbiu.ac.il
Exploration of Other Dideoxy Nucleoside Analogs (e.g., 2',3'-dideoxy-L-uridine, 4-thiouridine (B1664626) derivatives)
The field of nucleoside analog research is vast, with numerous modifications being explored to improve therapeutic outcomes.
L-Nucleoside Analogs: As mentioned, the exploration of unnatural L-enantiomers has yielded successful antiviral drugs. While β-L-ddC has shown activity against HIV and HBV, the activity of 2',3'-dideoxy-L-uridine would require specific evaluation. google.com
4-Thiouridine Derivatives: The substitution of the oxygen atom at the 4-position of the uracil ring with a sulfur atom creates 4-thiouridine. This modification has been shown to increase the potency of UTP analogs at certain P2Y receptors. nih.gov 4-thiouridine and its derivatives are also valuable tools in molecular biology for studying RNA dynamics. nih.govrsc.org The incorporation of a 4'-thio modification (replacing the ring oxygen of the ribose with sulfur) has also been explored in the development of antiviral agents. nih.govacs.org
2',3'-Didehydro-2',3'-dideoxynucleosides (d4Ns): These analogs, such as stavudine (B1682478) (d4T), contain a double bond between the 2' and 3' carbons of the sugar ring. nih.govnih.gov They also act as chain terminators after intracellular phosphorylation. nih.gov The metabolic activation and inhibition profile of these compounds can differ from their saturated dideoxy counterparts. capes.gov.br
| Analog Class | Key Structural Feature | Notable Biological Relevance | Reference |
|---|---|---|---|
| L-Nucleoside Analogs | Unnatural L-stereochemistry of the sugar moiety. | Can exhibit potent and selective antiviral activity (e.g., β-L-ddC). | google.com |
| 4-Thiouridine Derivatives | Sulfur substitution at the 4-position of the uracil base. | Can enhance potency at certain receptors; used as a tool in RNA research. | nih.govnih.govrsc.org |
| 4'-Thionucleosides | Sulfur substitution for the furanose ring oxygen. | Explored for antiviral and anticancer activity. | nih.govacs.org |
| 2',3'-Didehydro-2',3'-dideoxynucleosides (d4Ns) | Double bond between the 2' and 3' carbons of the sugar. | Act as chain terminators; exhibit distinct metabolic profiles (e.g., stavudine). | nih.govnih.gov |
Prodrug Strategies in the Context of Nucleoside Analog Research
Conceptual Framework for Prodrug Design in Nucleoside Chemistry
Nucleoside analogs are synthetic compounds that mimic natural nucleosides and can interfere with nucleic acid synthesis, making them valuable as antiviral and anticancer agents. nih.gov However, for these analogs to be effective, they must first enter the target cell and then be converted into their active triphosphate form by cellular kinases. researchgate.net This multi-step phosphorylation process is often inefficient, with the initial phosphorylation to the monophosphate being the rate-limiting step. researchgate.netnih.gov Furthermore, the inherent polarity of nucleosides can restrict their ability to cross lipophilic cell membranes, and they are often susceptible to rapid enzymatic degradation in the bloodstream. nih.gov
The conceptual framework for prodrug design in nucleoside chemistry is built upon addressing these limitations. nih.govnih.gov A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. nih.gov In the context of nucleoside analogs, the primary goals of a prodrug strategy are:
To enhance membrane permeability: By masking the polar hydroxyl and phosphate (B84403) groups, the lipophilicity of the nucleoside analog can be increased, facilitating its passive diffusion across cell membranes. nih.gov
To bypass inefficient phosphorylation: Prodrugs can be designed to deliver the nucleoside analog in its monophosphorylated state, thus circumventing the often-sluggish initial phosphorylation step catalyzed by cellular kinases. researchgate.netnih.gov
To increase metabolic stability: Chemical modification can protect the nucleoside analog from premature degradation by enzymes such as deaminases and phosphorylases. nih.govnih.gov
To improve tissue targeting: Prodrugs can be engineered to be activated by enzymes that are specific to a particular tissue or cell type, thereby concentrating the active drug at the desired site of action and reducing systemic toxicity. nih.govresearchgate.net
For a compound like "Uridine, 2',3'-dideoxy-2'-(4-morpholinyl)-", which is a derivative of 2',3'-dideoxyuridine (B1630288) (ddU), these principles are directly applicable. Research has shown that while the triphosphate form of ddU can effectively inhibit HIV reverse transcriptase, the nucleoside itself is inactive, likely due to insufficient intracellular phosphorylation. rsc.orgrsc.org Therefore, a prodrug approach would be a logical strategy to explore its therapeutic potential.
Chemical Modalities for Prodrug Derivatization of Nucleoside Analogs (e.g., Phosphoramidates)
A variety of chemical modifications have been developed to create prodrugs of nucleoside analogs. These modifications are designed to be stable in the extracellular environment but readily cleaved once inside the cell. mdpi.com
One of the most successful and widely studied approaches is the phosphoramidate (B1195095) prodrug strategy, also known as the ProTide approach. nih.gov This method involves masking the phosphate group of a nucleoside monophosphate with an amino acid ester and an aryl group. nih.gov This creates a neutral, lipophilic molecule that can easily penetrate cells. mdpi.com The phosphoramidate linkage (P-N bond) is a key feature that influences the chemical reactivity and enzymatic stability of these prodrugs.
Other notable chemical modalities include:
CycloSal-pronucleotides: These are cyclic salicyl alcohol triesters of nucleoside monophosphates. The cycloSal moiety is designed to be cleaved by cellular enzymes to release the active nucleoside monophosphate.
S-acyl-2-thioethyl (SATE) prodrugs: This strategy involves masking the phosphate with two SATE groups, which are cleaved by esterases to generate a transient intermediate that then releases the nucleoside monophosphate. researchgate.net
Ester prodrugs: Attaching lipophilic carboxylic acids or amino acids to the hydroxyl groups of the sugar moiety via ester linkages can enhance the lipophilicity and oral absorption of nucleoside analogs. nih.gov For instance, valine ester prodrugs have been successfully used to improve the bioavailability of nucleoside analogs by targeting peptide transporters in the intestine.
Carbonyl-oxymethyl (POC) and Pivaloyloxymethyl (POM) prodrugs: These are carbonyloxymethyl nucleotide prodrugs where the phosphate group is protected. The degradation of these prodrugs involves enzymatic cleavage by esterases.
The synthesis of these prodrugs often involves complex chemical reactions, such as palladium-catalyzed cross-coupling reactions for modifying the nucleobase or phosphorylation strategies using phosphoramidite (B1245037) chemistry. For "Uridine, 2',3'-dideoxy-2'-(4-morpholinyl)-", a phosphoramidate or a similar phosphate-masking strategy could theoretically be employed at the 5'-hydroxyl position to facilitate its intracellular delivery as a monophosphate.
Bioactivation Mechanisms of Nucleoside Prodrugs
The activation of nucleoside prodrugs is a critical step in their mechanism of action. This process typically occurs intracellularly and involves one or more enzymatic and/or chemical steps to release the active nucleoside analog in its phosphorylated form. mdpi.com
For phosphoramidate (ProTide) prodrugs , the bioactivation pathway is a well-elucidated multi-step process:
Esterase-mediated cleavage: The amino acid ester moiety is first hydrolyzed by cellular esterases, such as carboxylesterases or cathepsin A. nih.gov
Intramolecular cyclization: The removal of the ester group leads to a spontaneous intramolecular cyclization reaction, where the amino acid carboxylate attacks the phosphorus center. rsc.org
Aryl group elimination: This cyclization results in the displacement of the aryloxy group. nih.gov
Hydrolysis of the cyclic intermediate: The resulting unstable cyclic phosphoramidate intermediate is then hydrolyzed by a phosphoramidase enzyme to release the nucleoside monophosphate. rsc.org
Once the nucleoside monophosphate is released, it can be further phosphorylated by cellular nucleotide kinases to the active diphosphate (B83284) and triphosphate forms. researchgate.net
The activation of other prodrug types follows different pathways. For example, POC-prodrugs undergo enzymatic cleavage of the carbonate by an esterase, leading to an unstable intermediate that chemically degrades to release the nucleoside monophosphate. Similarly, the bioactivation of piperidyl nucleoside phosphoramidates is thought to involve the intracellular release of the active nucleotide following the cleavage of the P-N bond by an endogenous phosphoramidase. rsc.org
The success of a prodrug strategy is highly dependent on the efficiency of these bioactivation steps within the target cells. In some cases, even with successful delivery of the monophosphate or diphosphate, the subsequent phosphorylation to the triphosphate can be a bottleneck, as was observed with prodrugs of 2',3'-dideoxyuridine (ddU). rsc.org
Strategies to Influence Intracellular Metabolism and Distribution of Nucleoside Analogs
Prodrug strategies offer a powerful means to manipulate the intracellular metabolism and distribution of nucleoside analogs, thereby enhancing their therapeutic index. By designing prodrugs that are recognized by specific enzymes or transporters, it is possible to direct the active drug to particular tissues or cell types.
One key strategy is to bypass resistance mechanisms . Cancer cells or virus-infected cells can develop resistance to nucleoside analogs by downregulating the activity of the initial kinase required for their activation. nih.gov Prodrugs that deliver the nucleoside analog as a monophosphate can overcome this resistance mechanism. nih.gov
Another approach is to target specific transporters . For example, by attaching amino acids to the parent drug, the resulting prodrug can be recognized and transported into cells by amino acid or peptide transporters, such as the PepT1 transporter in the intestine, which can significantly improve oral bioavailability. For a compound with a morpholine (B109124) moiety like "Uridine, 2',3'-dideoxy-2'-(4-morpholinyl)-", it is conceivable that this group could be functionalized to attach targeting ligands. For instance, morpholine-based nucleotide analogs have been developed with attached GalNAc ligands for hepatic targeting. mdpi.com
Furthermore, prodrug design can modulate the rate of drug release . The choice of the promoiety can influence the rate of enzymatic cleavage and, consequently, the intracellular concentration and duration of action of the active drug. nih.gov This allows for fine-tuning the pharmacokinetic profile of the nucleoside analog.
Finally, prodrugs can be designed to have improved physicochemical properties , such as increased solubility or stability, which can influence their distribution in the body and their ability to reach the target site. nih.gov For example, modifying a nucleoside analog to be more lipophilic can enhance its ability to cross the blood-brain barrier.
Advanced Research Methodologies for Investigating Uridine, 2 ,3 Dideoxy 2 4 Morpholinyl
In Vitro Cell Culture Models for Preclinical Efficacy Evaluation
The initial assessment of a novel nucleoside analog such as Uridine (B1682114), 2',3'-dideoxy-2'-(4-morpholinyl)- would involve a series of in vitro cell culture assays to determine its potential therapeutic efficacy. These models are crucial for understanding the compound's biological activity in a controlled environment before any potential in vivo studies.
A primary step would be to evaluate its cytotoxic or antiviral activity across a panel of relevant human cell lines. For instance, if the compound is hypothesized to have anticancer properties, it would be tested against various cancer cell lines (e.g., lung, breast, colon cancer lines). If an antiviral effect is postulated, appropriate host cell lines would be infected with the target virus (e.g., HIV, HBV, or influenza) and then treated with the compound. nih.gov The effectiveness is typically measured by cell viability assays (like MTT or SRB assays) or by quantifying the reduction in viral replication. nih.govmdpi.com
Three-dimensional (3D) cell culture models, such as spheroids or organoids, are increasingly used to better mimic the in vivo tumor microenvironment. researchgate.net These models provide a more accurate prediction of a drug's efficacy compared to traditional 2D cell cultures. researchgate.net For a compound like Uridine, 2',3'-dideoxy-2'-(4-morpholinyl)-, evaluating its penetration and activity in a 3D spheroid model would offer valuable insights into its potential performance in solid tumors.
Biochemical Assays for Enzyme Inhibition and Substrate Incorporation Studies
To elucidate the mechanism of action of Uridine, 2',3'-dideoxy-2'-(4-morpholinyl)-, a variety of biochemical assays would be employed. These assays are designed to identify the specific cellular enzymes that the compound interacts with.
Given its structure as a nucleoside analog, key targets would likely be enzymes involved in nucleic acid synthesis, such as DNA and RNA polymerases, or viral reverse transcriptases. nih.govmdpi.com Enzyme inhibition assays would be conducted to determine if the compound, likely in its triphosphorylated form, can block the activity of these enzymes. The potency of inhibition is quantified by determining the half-maximal inhibitory concentration (IC₅₀). For example, studies on similar compounds have investigated their inhibitory effects on enzymes like thymidylate synthetase. nih.gov
Furthermore, substrate incorporation studies would be essential to ascertain if the analog can be incorporated into growing DNA or RNA chains, leading to chain termination. This is a common mechanism for many antiviral and anticancer nucleoside drugs. nih.gov These experiments typically use radiolabeled or fluorescently tagged versions of the compound to track its incorporation into nucleic acids.
Molecular Modeling and Docking Studies for Elucidating Target Interactions
Computational methods like molecular modeling and docking are invaluable tools for predicting and understanding how a molecule like Uridine, 2',3'-dideoxy-2'-(4-morpholinyl)- might interact with its biological target at an atomic level. nih.gov These in silico techniques can significantly guide and rationalize the findings from biochemical assays.
Initially, a 3D model of the compound would be generated. This model would then be "docked" into the active site of a target enzyme, for which a crystal structure is available (e.g., from the Protein Data Bank). nih.gov The docking simulations would predict the most likely binding pose of the molecule and estimate the binding affinity. nih.gov This can help to identify key interactions, such as hydrogen bonds or hydrophobic interactions, between the compound and the enzyme. For instance, the presence of the morpholinyl group at the 2'-position would be a key focus of such studies to understand its influence on binding.
Molecular dynamics simulations can further refine these models by simulating the movement of the compound and the protein over time, providing a more dynamic picture of the interaction and the stability of the complex.
Design and Evaluation of Oligonucleotide Conjugates and Antisense Oligonucleotides
The unique structure of Uridine, 2',3'-dideoxy-2'-(4-morpholinyl)-, particularly the morpholinyl group, suggests its potential as a building block for modified oligonucleotides, including antisense oligonucleotides (ASOs). ASOs are short, synthetic strands of nucleic acids that can bind to specific messenger RNA (mRNA) and modulate protein expression. medchemexpress.comnih.gov
The incorporation of modified nucleosides is a key strategy to enhance the properties of ASOs, such as their stability against nuclease degradation, binding affinity to the target RNA, and cellular uptake. nih.govnih.gov The morpholino chemistry, as seen in phosphorodiamidate morpholino oligomers (PMOs), is known to confer high stability and is a well-established modification for ASOs. nih.govmedchemexpress.com
Q & A
Q. What are the key synthetic strategies for preparing Uridine, 2',3'-dideoxy-2'-(4-morpholinyl)-?
The synthesis typically involves selective functionalization of the ribose moiety. For example, low-temperature acylation in dry pyridine can selectively target the 5'-OH group of uridine derivatives, as seen in the synthesis of 5'-O-(4-bromobenzoyl)uridine . Fluorination or morpholinyl substitution at the 2' position is achieved using nucleophilic displacement reactions with fluorinating agents or morpholine under anhydrous conditions. Protecting groups (e.g., benzoyl or acetyl) are critical to prevent undesired side reactions during deoxygenation steps .
Q. How can spectroscopic techniques confirm the structure of Uridine, 2',3'-dideoxy-2'-(4-morpholinyl)-?
Nuclear Magnetic Resonance (NMR) is pivotal: H and C NMR identify substituent positions (e.g., absence of 2' and 3' hydroxyl protons confirms dideoxy structure). Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS for [M+H]+ ions). Infrared (IR) spectroscopy detects functional groups like C-N bonds in the morpholinyl ring. X-ray crystallography resolves absolute stereochemistry, particularly for fluorinated analogs .
Q. What purification methods are effective for this compound?
Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is standard. Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) resolves closely related impurities. Recrystallization from ethanol or methanol improves purity, with yields often exceeding 70% after optimization .
Advanced Research Questions
Q. What in vitro assays evaluate the antiviral activity of Uridine, 2',3'-dideoxy-2'-(4-morpholinyl)-?
- Enzymatic assays : Measure inhibition of viral polymerases (e.g., HIV-1 reverse transcriptase or HCV NS5B) using H-labeled dNTPs and recombinant enzymes.
- Cell-based assays : Antiviral efficacy in MT-4 (HIV) or Huh-7 (HCV) cells, quantifying viral load reduction via RT-PCR.
- Cytotoxicity : Assessed in HEK-293 or peripheral blood mononuclear cells (PBMCs) using MTT assays .
Q. How does fluorination at specific positions influence biological activity?
Fluorine at the 2' position enhances metabolic stability by resisting phosphorylase cleavage. For example, 2'-α-fluoro-2'-β-C-methyl modifications in guanosine derivatives increase HCV polymerase inhibition (IC < 1 µM) due to improved binding affinity and reduced off-target effects . Difluoro analogs (e.g., 2',3'-dideoxy-2',2'-difluoro-4'-azanucleosides) show enhanced antiviral potency by mimicking natural nucleoside geometry .
Q. What molecular modeling approaches predict interactions with viral polymerases?
Docking studies (AutoDock Vina, Schrödinger Suite) map the compound into polymerase active sites. Molecular dynamics (MD) simulations (AMBER or GROMACS) assess binding stability. Free-energy perturbation (FEP) calculations quantify contributions of substituents (e.g., morpholinyl’s hydrogen-bonding capacity) to binding .
Q. Are there SAR studies on morpholinyl-substituted nucleosides?
The 4-morpholinyl group at 2' enhances solubility and reduces cytotoxicity compared to piperidinyl or pyrrolidinyl analogs. For instance, morpholinyl derivatives exhibit lower IC values (2–5 µM) against HIV-1 than bulkier substituents, likely due to improved membrane permeability .
Q. How does this compound compare to other dideoxynucleosides in overcoming drug resistance?
The morpholinyl group reduces steric hindrance, enabling activity against thymidine analog-resistant HIV strains (e.g., K65R or M184V mutants). In contrast, AZT or ddC analogs show reduced efficacy due to steric clashes with mutated polymerases .
Q. What combination therapies include this compound with other antivirals?
Synergistic effects are observed with chain-terminating agents (e.g., AZT or tenofovir) and protease inhibitors (e.g., ritonavir). For example, combining with AZT reduces HIV-1 replication by 99% in PBMCs, compared to 70% for monotherapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
